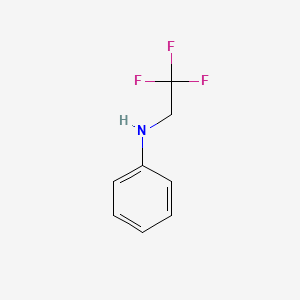

N-(2,2,2-Trifluoroethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCPNFMGAKAAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188597 | |

| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-61-1 | |

| Record name | N-(2,2,2-Trifluoroethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of N-(2,2,2-Trifluoroethyl)aniline from Trifluoroethylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the 2,2,2-trifluoroethyl moiety into aromatic amines is a pivotal strategy in modern medicinal chemistry and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity. N-(2,2,2-Trifluoroethyl)aniline serves as a key building block for a multitude of advanced molecules. This technical guide provides an in-depth exploration of robust and scalable synthetic methodologies for its preparation, starting from the readily available and cost-effective precursor, 2,2,2-trifluoroethylamine hydrochloride. We will dissect two primary, field-proven strategies: the palladium-catalyzed Buchwald-Hartwig amination and a novel iron-porphyrin-catalyzed N-H insertion. The narrative emphasizes the mechanistic rationale behind experimental choices, providing detailed, actionable protocols and a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Value of the N-Trifluoroethylanilino Moiety

The N-(2,2,2-trifluoroethyl)anilino substructure is a privileged motif in contemporary drug discovery and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the pKa of the amine nitrogen, altering its hydrogen bonding capabilities and resistance to metabolic oxidation. This guide focuses on synthetic routes originating from 2,2,2-trifluoroethylamine hydrochloride (TFEA·HCl), a stable, solid precursor that circumvents the handling challenges associated with volatile free trifluoroethylamine (bp 36-37 °C)[1]. The primary challenge lies in the effective deprotonation of the hydrochloride salt and the subsequent controlled formation of the aryl C-N bond.

Core Synthetic Strategy I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for constructing aryl C-N bonds, prized for its exceptional functional group tolerance and broad substrate scope.[2][3] This palladium-catalyzed cross-coupling reaction provides a direct and highly efficient pathway to this compound from an aryl halide (e.g., bromobenzene) and trifluoroethylamine.[4][5]

Mechanistic Underpinnings & Causality

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is critical for troubleshooting and optimization.

-

Catalyst Activation & Oxidative Addition: The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, initiates the cycle by undergoing oxidative addition into the aryl halide (Ar-X) bond. This is typically the rate-determining step. The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial as they stabilize the Pd(0) center and accelerate this step.[6]

-

Amine Coordination & Deprotonation: Trifluoroethylamine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium amido complex. This same base is responsible for neutralizing the hydrochloride in the starting material to generate the free amine in situ.

-

Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. Reductive elimination is often accelerated by the bulky ligands that create steric pressure around the metal center.

Caption: Fig. 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Experimental Protocol

This protocol describes the synthesis of this compound from bromobenzene and TFEA·HCl.

Workflow Visualization

Caption: Fig. 2: Experimental workflow for Buchwald-Hartwig synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.2 equiv). Seal the flask, and purge with argon for 15 minutes.

-

Reagent Addition: Under a positive pressure of argon, add 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv), bromobenzene (1.0 equiv), and anhydrous toluene.

-

Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation: Catalyst System Performance

| Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | ~85 | [2] |

| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | >90 | [5] |

| Chlorobenzene | Pd₂(dba)₃ / SPhos | LHMDS | 110 | ~88 | [5] |

| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | 100 | ~92 | [7] |

Core Synthetic Strategy II: Iron-Porphyrin-Catalyzed N-H Insertion

An innovative alternative bypasses the need for strong bases and anhydrous conditions. This method utilizes an iron(III) porphyrin catalyst in an aqueous medium to directly N-trifluoroethylate anilines using TFEA·HCl.[8][9][10]

Mechanistic Rationale

This one-pot reaction proceeds via a fascinating cascade mechanism distinct from cross-coupling pathways.

-

In Situ Diazotization: TFEA·HCl reacts with sodium nitrite (NaNO₂) under acidic conditions to generate unstable 2,2,2-trifluorodiazoethane (CF₃CHN₂).[8]

-

Carbene Formation: The iron-porphyrin catalyst reacts with the diazo compound to form a highly reactive iron-carbene intermediate.

-

N-H Insertion: This iron-carbene species then undergoes a direct N-H insertion reaction with the aniline substrate to form the desired product.[9][10]

Caption: Fig. 3: Proposed pathway for iron-porphyrin catalyzed N-H insertion.

Experimental Protocol

This protocol describes the synthesis using o-methylaniline as a model substrate, which can be adapted for aniline.[8]

Step-by-Step Methodology:

-

Reagent Solution: In a round-bottom flask, dissolve aniline (1.0 equiv), 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv), and the iron(III) porphyrin catalyst (e.g., FeTPPCl, 5 mol%) in an aqueous solution.

-

Diazotization: Cool the mixture in an ice bath. Add an aqueous solution of sodium nitrite (NaNO₂, 2.0 equiv) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is conducted open to the air.

-

Workup: Upon completion, extract the reaction mixture with dichloromethane (3x). Combine the organic layers and wash with water.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the final product.

Data Presentation: Substrate Scope

This method shows good tolerance for various substituted anilines.

| Aniline Substrate | Yield (%) | Reference |

| o-methylaniline | 83 | [8][9] |

| p-methylaniline | 75 | [8] |

| p-methoxyaniline | 72 | [8] |

| Aniline | 78 | [8] |

Comparative Analysis and Strategic Selection

| Feature | Buchwald-Hartwig Amination | Iron-Porphyrin N-H Insertion |

| Conditions | Anhydrous, inert atmosphere required | Aqueous, open to air |

| Base | Strong, stoichiometric base (e.g., NaOtBu) | Not required for C-N coupling |

| Starting Materials | Aryl Halide + TFEA·HCl | Aniline + TFEA·HCl |

| Mechanism | Pd-catalyzed cross-coupling | Fe-catalyzed cascade diazotization/N-H insertion |

| Generality | Extremely broad scope for aryl halides and amines | Good scope for substituted anilines |

| Key Advantage | High yields, well-established, highly versatile | Milder conditions, uses aniline directly, no strong base |

Expert Insight: The Buchwald-Hartwig amination is the more general and typically higher-yielding method, making it the workhorse for complex molecule synthesis where functional group tolerance is paramount. The Iron-Porphyrin method is an excellent choice for producing N-trifluoroethylated anilines under greener, milder conditions, especially when the corresponding aniline is more readily available or cheaper than the aryl halide.

Safety and Handling Considerations

-

2,2,2-Trifluoroethylamine: The free base is volatile and corrosive. While using the hydrochloride salt mitigates volatility, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Care should be taken to avoid inhalation of powders.

-

Strong Bases: Sodium tert-butoxide is highly reactive and moisture-sensitive. It should be handled under an inert atmosphere.

-

Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The synthesis of this compound from its hydrochloride precursor is readily achievable through multiple robust synthetic strategies. The palladium-catalyzed Buchwald-Hartwig amination offers a versatile and high-yielding route from aryl halides, backed by decades of development and a deep mechanistic understanding. For applications where milder, aqueous conditions are preferred and the starting material is aniline itself, the iron-porphyrin-catalyzed N-H insertion presents a compelling and innovative alternative. The selection of the optimal method will depend on the specific substrate, scale, available equipment, and the overall goals of the research program.

References

- Grokipedia. (n.d.). Buchwald–Hartwig amination.

- Liu, F., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. DOI:10.1039/D1RA03379D.

- Liu, F., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC - NIH.

- RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Syngenta Participations AG. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. EP2621894B1.

- Chemistry Shorts. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition. DOI: 10.1002/(SICI)1521-3773(19980817)37:15<2046::AID-ANIE2046>3.0.CO;2-L.

- Thansandote, P., et al. (2012). Scope of direct arylation of fluorinated aromatics with aryl sulfonates. Organic & Biomolecular Chemistry. DOI: 10.1039/c2ob06840k.

Sources

- 1. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Scope of direct arylation of fluorinated aromatics with aryl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 9. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of N-(2,2,2-trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2,2-trifluoroethyl)aniline, a fluorinated aromatic amine, is a compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoroethyl group can significantly alter the physicochemical properties of the parent aniline molecule, influencing its lipophilicity, metabolic stability, and basicity. These modifications are often sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and an analysis of its structural features.

Molecular and Structural Characteristics

This compound possesses the molecular formula C8H8F3N and a molecular weight of 175.15 g/mol .[1][2] Its structure consists of an aniline core with a 2,2,2-trifluoroethyl group attached to the nitrogen atom.

Key Structural Features:

-

Aromatic Ring: The phenyl group provides a rigid scaffold and is susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the trifluoroethyl group can influence this reactivity.

-

Amino Group: The secondary amine is a key functional group, imparting basicity and serving as a site for further chemical modification.

-

Trifluoroethyl Group: This highly electronegative group significantly impacts the electronic properties of the nitrogen atom, reducing its basicity compared to non-fluorinated N-alkylanilines. It also increases the molecule's lipophilicity.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 351-61-1 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C8H8F3N | [1][2][3][6][7][9][10][11][12] |

| Molecular Weight | 175.15 g/mol | [1][2][6][11] |

| Physical State | Pale yellow liquid | |

| Boiling Point | Not definitively reported | [3][4] |

| Melting Point | Not definitively reported | [3][4] |

| Flash Point | 66.3 °C | [13] |

| LogP | 2.6608 | |

| pKa (conjugate acid) | Not definitively reported | |

| Hydrogen Bond Acceptors | 1 | [12] |

| Hydrogen Bond Donors | 1 | [12] |

| Rotatable Bonds | 2 |

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not widely published, its solubility can be inferred from its structure and the properties of similar compounds. Generally, fluoroanilines exhibit low solubility in water but are soluble in common organic solvents.[14]

-

Water: Expected to have low solubility due to the hydrophobic phenyl ring and the trifluoroethyl group.

-

Alcohols (Methanol, Ethanol): Expected to be soluble due to the potential for hydrogen bonding with the amine proton.

-

Ethers (Diethyl ether, THF): Expected to be soluble.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.

-

Aprotic Polar Solvents (DMSO, DMF): Expected to be soluble.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it into a pre-weighed volumetric flask to remove any suspended particles.

-

Determine the mass of the collected solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

Calculate the solubility in g/L or mg/mL.

Caption: Workflow for determining solubility by the gravimetric method.

Basicity and pKa

The basicity of the nitrogen atom in this compound is significantly influenced by the strong electron-withdrawing effect of the adjacent trifluoroethyl group. This inductive effect pulls electron density away from the nitrogen, making the lone pair less available to accept a proton. Consequently, this compound is expected to be a weaker base than aniline and non-fluorinated N-alkylanilines.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary if solubility is low.

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1 mL) at a time.

-

Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This can be determined from the midpoint of the buffer region in the titration curve or by calculating the first derivative of the curve.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.23 (t, J = 7.9 Hz, 2H): Aromatic protons (meta to -NH).

-

δ 6.78 (t, J = 7.4 Hz, 1H): Aromatic proton (para to -NH).

-

δ 6.66 (d, J = 7.8 Hz, 2H): Aromatic protons (ortho to -NH).

-

δ 3.95 (br s, 1H): NH proton.

-

δ 3.78 (q, J = 8.9 Hz, 2H): Methylene protons (-CH₂-).

¹³C NMR (100 MHz, CDCl₃):

-

δ 146.4: Quaternary aromatic carbon (C-N).

-

δ 129.4: Aromatic CH carbons (meta to -NH).

-

δ 124.6 (q, J = 279.0 Hz): Trifluoromethyl carbon (-CF₃).

-

δ 118.9: Aromatic CH carbon (para to -NH).

-

δ 113.5: Aromatic CH carbons (ortho to -NH).

-

δ 45.0 (q, J = 33.0 Hz): Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹: N-H stretching vibration.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900-2800 cm⁻¹: Aliphatic C-H stretching.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching.

-

~1300-1100 cm⁻¹: Strong C-F stretching vibrations.

-

~1300-1200 cm⁻¹: C-N stretching.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 175. Common fragmentation patterns would involve the loss of the trifluoroethyl group or cleavage of the C-N bond.

Applications in Drug Development

The unique physicochemical properties of this compound make it a valuable building block in drug discovery. The trifluoroethyl group can:

-

Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulate pKa: Fine-tuning the basicity of an amine is crucial for optimizing drug-receptor interactions and solubility at physiological pH.

Aniline and its derivatives are used in the synthesis of a wide range of pharmaceuticals, including antimicrobials, anticancer agents, and central nervous system drugs. The introduction of the trifluoroethyl moiety into aniline-based scaffolds is a strategic approach to improving the drug-like properties of new chemical entities.

Conclusion

This compound is a key intermediate with distinct physicochemical properties that are advantageous for drug design and development. Its reduced basicity, increased lipophilicity, and potential for enhanced metabolic stability make it an attractive building block for creating novel therapeutic agents. This technical guide provides a foundational understanding of its properties and offers practical protocols for their experimental determination, serving as a valuable resource for researchers in the field.

References

-

AccelaChemBio. 351-61-1 this compound. Available from: [Link]

-

Chemsigma. 351-61-1 this compound. Available from: [Link]

-

PubChem. 2-(Trifluoromethyl)aniline. Available from: [Link]

-

EWG. ANILINE, N-(2,2,2-TRIFLUOROETHYL)-. Available from: [Link]

-

PubChem. 2-(Trifluoromethyl)aniline. Available from: [Link]

-

ResearchGate. An overview on Common Organic Solvents and their Toxicity Abstract. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 351-61-1|this compound|BLD Pharm [bldpharm.com]

- 6. 351-61-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. echemi.com [echemi.com]

- 8. parchem.com [parchem.com]

- 9. This compound | CAS:351-61-1 | Atomaxchem [en.atomaxchem.com]

- 10. a2bchem.com [a2bchem.com]

- 11. This compound [351-61-1]生产工厂 - 凯美西 [chemsigma.cn]

- 12. chemscene.com [chemscene.com]

- 13. 351-61-1 this compound [chemsigma.cn]

- 14. file.sdiarticle3.com [file.sdiarticle3.com]

N-(2,2,2-Trifluoroethyl)aniline CAS number and molecular weight

An In-depth Technical Guide to N-(2,2,2-Trifluoroethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a fluorinated aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. The incorporation of a trifluoroethyl group (-CH₂CF₃) onto the aniline scaffold imparts unique physicochemical properties that are highly desirable in the design of novel bioactive molecules and advanced materials. This guide provides a comprehensive overview of this compound, detailing its core properties, synthesis methodologies, and critical applications, with a focus on its role as a versatile building block for drug development professionals.

The presence of fluorine in organic molecules can dramatically alter their biological and chemical characteristics.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, which are crucial for the development of effective pharmaceuticals.[2][3] As such, this compound serves as a valuable intermediate for introducing this advantageous moiety into more complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Its structure, featuring a lipophilic aromatic ring and a highly electronegative trifluoroethyl group, dictates its behavior in chemical reactions and biological systems. The high lipophilicity suggests enhanced solubility in organic solvents and potentially poor solubility in aqueous media, a critical consideration for both synthesis and formulation.[3]

| Property | Value | Source(s) |

| CAS Number | 351-61-1 | [4][5] |

| Molecular Formula | C₈H₈F₃N | [4][5] |

| Molecular Weight | 175.15 g/mol | [4][5] |

| Appearance | Light yellow liquid | [6] |

| Boiling Point | 187-189 °C | [6] |

| Melting Point | 5-6 °C | [6] |

| Flash Point | 85 °C | [6] |

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions. Two prevalent and effective strategies are detailed below.

Two-Step Reductive Amination

A classic and robust method involves the acylation of aniline followed by the reduction of the resulting amide intermediate. This approach is often favored for its high yields and straightforward execution.[7]

Causality and Rationale: This two-step process is effective because the formation of the stable trifluoroacetamide intermediate is typically a high-yielding reaction. The subsequent reduction of the amide carbonyl is a well-established transformation. Using a powerful reducing agent like diborane ensures the complete conversion of the amide to the corresponding amine without affecting the aromatic ring or the C-F bonds.

Experimental Protocol: Synthesis via Reductive Amination

-

Step 1: N-Trifluoroacetylation of Aniline

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) or ethyl trifluoroacetate to the solution. The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-phenyl-2,2,2-trifluoroacetamide.

-

-

Step 2: Reduction of the Amide

-

Dissolve the crude N-phenyl-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Slowly add a solution of diborane (BH₃) in THF (approx. 2.0-3.0 eq) to the flask at 0 °C.

-

After the addition is complete, allow the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction to 0 °C and carefully quench the excess diborane by the slow, dropwise addition of methanol, followed by hydrochloric acid.

-

Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain this compound.[7]

-

Catalytic N-Trifluoroethylation

More recent advancements have led to the development of catalytic methods that offer milder conditions and improved atom economy. An iron porphyrin-catalyzed N-trifluoroethylation provides a one-pot synthesis from readily available precursors.[1][8]

Causality and Rationale: This method leverages a cascade reaction where 2,2,2-trifluoroethylamine hydrochloride is first converted to trifluorodiazoethane in situ. The iron porphyrin catalyst then facilitates an N-H insertion reaction with aniline.[8] This catalytic approach avoids the use of stoichiometric, harsh reducing agents and can be performed in an aqueous solution, representing a greener synthetic alternative.[1]

Experimental Protocol: Iron Porphyrin-Catalyzed Synthesis

-

To a mixture of aniline (1.0 eq), 2,2,2-trifluoroethylamine hydrochloride (1.5 eq), and an iron(III) porphyrin catalyst such as Fe(TPP)Cl (typically 1-5 mol%) in an aqueous solution, add sodium nitrite (NaNO₂) (2.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 12-24 hours. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield pure this compound.[1][8]

Caption: Comparative workflows for the synthesis of this compound.

Applications in Drug Development and Research

The true value of this compound lies in its utility as a synthetic intermediate. Aniline and its derivatives are foundational in the synthesis of a vast array of pharmaceuticals, including sulfonamide antibiotics, analgesics, and anti-inflammatory drugs.[9] The introduction of the trifluoroethyl group provides a strategic advantage in modern drug design.

Enhancement of Pharmacokinetic Properties: The trifluoromethyl moiety is a well-known bioisostere for other chemical groups and can significantly improve a drug candidate's profile. Its high lipophilicity can enhance cell membrane permeability and absorption.[3] Furthermore, the strength of the C-F bond makes the group resistant to metabolic degradation, particularly by cytochrome P450 enzymes, thus increasing the in vivo half-life and bioavailability of the drug.[2]

Role as a Key Building Block: this compound is a precursor for more complex molecules where the trifluoroethylaniline core is a key pharmacophore. For instance, derivatives of trifluoromethylanilines are integral to the structure of several approved drugs and investigational compounds, including the anti-inflammatory drug Teriflunomide and the immunosuppressant Laflunimus.[10] Research has also shown that trifluoro-aniline derivatives possess promising antimicrobial activity, effectively reducing biofilm formation and virulence factors in pathogenic bacteria like Vibrio parahaemolyticus.[2]

Caption: Logic flow of improving drug properties using the trifluoroethylaniline moiety.

Safety and Handling

As with many aniline derivatives, this compound should be handled with care. It is considered harmful if swallowed or in contact with skin and may cause skin and serious eye irritation.[11][12] Proper personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its synthesis is well-established through both traditional reductive amination and modern catalytic methods. The unique properties conferred by the trifluoroethyl group—namely enhanced lipophilicity and metabolic stability—make it an invaluable tool for researchers and scientists in drug development seeking to optimize the pharmacokinetic profiles of new chemical entities. Its continued use as a synthetic intermediate is poised to contribute to the discovery of next-generation therapeutics and advanced materials.

References

-

Zhang, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21533-21537. [Link]

-

Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(4), 293–305. [Link]

-

Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. [Link]

-

PubChem. 2-Methyl-3-(2,2,2-trifluoroethyl)aniline. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

PubChem. CID 158625512 | C16H16F6N2. [Link]

-

EWG. ANILINE, N-(2,2,2-TRIFLUOROETHYL)- | Substance. [Link]

-

PubChem. 2-(Trifluoromethyl)aniline. [Link]

-

Balasubramaniam, T., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 25(1), 1-19. [Link]

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]

-

Zhang, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

-

Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. [Link]

Sources

- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 351-61-1|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. sci-hub.st [sci-hub.st]

- 8. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. jelsciences.com [jelsciences.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Spectroscopic Data of N-(2,2,2-Trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of N-(2,2,2-Trifluoroethyl)aniline (CAS No. 351-61-1), a key building block in medicinal chemistry and materials science. The incorporation of the trifluoroethyl moiety significantly modulates the electronic properties and metabolic stability of the aniline scaffold, making a thorough understanding of its spectroscopic characteristics essential for its identification, characterization, and quality control. This document synthesizes available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into the interpretation of its spectral features. Where direct experimental data for the parent compound is not publicly available, analysis of closely related analogues and foundational spectroscopic principles are leveraged to provide a robust predictive profile.

Introduction: The Significance of the Trifluoroethyl Moiety

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The trifluoroethyl group, in particular, offers a unique combination of steric and electronic properties. Its high electronegativity can alter the pKa of the aniline nitrogen, influencing its basicity and interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby enhancing the pharmacokinetic profile of a drug candidate. This compound serves as a versatile precursor for the synthesis of a wide range of more complex molecules, necessitating a detailed understanding of its fundamental spectroscopic signature.

A common synthetic route to this compound and its derivatives is the N-trifluoroethylation of anilines. One such method involves an iron porphyrin-catalyzed reaction with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[1][2] This one-pot reaction proceeds via a cascade of diazotization and N-trifluoroethylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the aniline ring, the methylene protons of the trifluoroethyl group, and the N-H proton. The electron-withdrawing nature of the trifluoroethyl group influences the chemical shifts of the aromatic protons, generally shifting them slightly downfield compared to aniline.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho) | 6.70 - 6.80 | d | ~ 8.0 | 2H |

| Aromatic (meta) | 7.15 - 7.25 | t | ~ 7.5 | 2H |

| Aromatic (para) | 6.60 - 6.70 | t | ~ 7.3 | 1H |

| N-H | 3.8 - 4.2 | br s | - | 1H |

| CH₂ | 3.70 - 3.90 | q | ~ 9.0 | 2H |

Causality Behind Experimental Observations:

-

The aromatic protons exhibit a characteristic splitting pattern for a monosubstituted benzene ring. The ortho and meta protons are doublets and triplets, respectively, due to coupling with their neighbors. The para proton appears as a triplet.

-

The methylene (CH₂) protons are significantly deshielded by the adjacent nitrogen and the three fluorine atoms, resulting in a downfield chemical shift. They appear as a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group.

-

The N-H proton signal is typically broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atoms has a profound effect on the chemical shifts of the ethyl group carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C-N) | 145 - 147 | s | - |

| Aromatic (ortho) | 113 - 115 | s | - |

| Aromatic (meta) | 129 - 130 | s | - |

| Aromatic (para) | 117 - 119 | s | - |

| CF₃ | 124 - 126 | q | ~ 278 |

| CH₂ | 44 - 46 | q | ~ 33 |

Causality Behind Experimental Observations:

-

The carbon of the trifluoromethyl (CF₃) group exhibits a large chemical shift and appears as a quartet due to one-bond coupling with the three fluorine atoms. This large coupling constant is characteristic of a CF₃ group.

-

The methylene (CH₂) carbon also appears as a quartet, but with a smaller coupling constant, due to two-bond coupling with the fluorine atoms.

-

The aromatic carbon signals are in the expected region for a substituted benzene ring. The carbon attached to the nitrogen (C-N) is the most deshielded.

For comparison, the ¹³C NMR data for 3-Methyl-N-(2,2,2-trifluoroethyl)benzenamine shows the CF₃ carbon as a quartet at δ 124.1 ppm with a coupling constant of J=278.0 Hz, and the CH₂ carbon as a quartet at δ 45.0 ppm with J=33.0 Hz, which aligns with the predicted values for the unsubstituted aniline.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[3] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

Table 3: Experimental ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₃ | ~ -72 | t | ~ 9.0 |

Causality Behind Experimental Observations:

-

The three fluorine atoms of the CF₃ group are chemically equivalent and thus give rise to a single signal.

-

This signal is split into a triplet due to coupling with the two adjacent methylene protons (CH₂).

-

The observed chemical shift of approximately -72 ppm (relative to CFCl₃) is in the typical range for a CF₃ group attached to a methylene group.[4] Experimental data for a related compound, N-methyl-N-(2,2,2-trifluoroethyl)aniline, shows a triplet at δ -70.49 ppm with a coupling constant of J=8.9 Hz, which is in excellent agreement with the expected values.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bond, the aromatic ring, and the C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3450 | Medium | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (CH₂) |

| 1600 - 1620 | Strong | Aromatic C=C stretch |

| 1500 - 1520 | Strong | Aromatic C=C stretch |

| 1250 - 1350 | Strong | C-N stretch |

| 1100 - 1200 | Very Strong | C-F stretch (asymmetric and symmetric) |

| 740 - 760 | Strong | Aromatic C-H bend (ortho-disubstitution) |

| 680 - 700 | Strong | Aromatic C-H bend (ortho-disubstitution) |

Causality Behind Experimental Observations:

-

The N-H stretching vibration of secondary amines typically appears as a single, relatively sharp band in the region of 3400-3450 cm⁻¹.

-

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

-

The most intense and characteristic bands in the spectrum are expected to be the C-F stretching vibrations, which typically appear as multiple strong absorptions in the 1100-1200 cm⁻¹ region.

-

The out-of-plane C-H bending vibrations in the 680-760 cm⁻¹ region are indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, two strong bands are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a number of characteristic fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 106 | [M - CF₃]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Experimental Observations:

-

The molecular ion peak at m/z 175 would confirm the molecular weight of the compound.

-

A prominent fragmentation pathway would be the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 106. This is a common fragmentation for trifluoromethyl-containing compounds.

-

Cleavage of the C-N bond can lead to the formation of the anilinium radical cation at m/z 92.

-

Loss of the amino group would result in the phenyl cation at m/z 77.

The following diagram illustrates the predicted primary fragmentation pathway:

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

The following are generalized, yet robust, methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating systems for ensuring data quality and reproducibility.

NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard of CFCl₃ can be used.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, except for those coupled to fluorine. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the triplet multiplicity. A wide spectral width should be used initially to locate the signal.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum to eliminate interference from atmospheric CO₂ and water.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), and ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The spectroscopic data of this compound is highly characteristic and allows for its unambiguous identification. The NMR spectra are particularly informative, with the distinctive quartets in the ¹H and ¹³C spectra and the triplet in the ¹⁹F spectrum serving as key identifiers for the trifluoroethyl group. The IR spectrum is dominated by strong C-F stretching absorptions, while the mass spectrum shows predictable fragmentation patterns. This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this important fluorinated building block in their synthetic and analytical workflows.

References

-

Wang, L., et al. (2021). Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride. RSC Advances, Supporting Information. [Link]

- Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(4), 293–305.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Alberta. (n.d.). Fluorine-19 NMR. Retrieved from [Link]

- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804.

-

Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][3]

-

Wang, L., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(36), 22363–22367. [Link][2]

Sources

- 1. rsc.org [rsc.org]

- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Reactivity of N-(2,2,2-Trifluoroethyl)aniline with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of N-(2,2,2-trifluoroethyl)aniline, a compound of increasing interest in medicinal chemistry and materials science. We will delve into its interactions with both electrophiles and nucleophiles, underpinned by an analysis of the electronic and steric effects imparted by the trifluoroethyl group. This document is intended to serve as a practical resource for chemists engaged in the synthesis and modification of fluorinated aromatic amines.

Introduction: The Unique Profile of this compound

This compound is an aniline derivative featuring a potent electron-withdrawing 2,2,2-trifluoroethyl group attached to the nitrogen atom. This substitution profoundly influences the electron density of both the amino group and the aromatic ring, thereby modulating its reactivity in a distinct manner compared to aniline or other N-alkylanilines. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Understanding the reactivity of building blocks like this compound is therefore crucial for the rational design of novel chemical entities.

The synthesis of this compound can be achieved through several methods, including the reaction of anilines with reagents like ethyl trifluoroacetate or trifluoroacetic anhydride, followed by reduction.[1] More recent methods have explored iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[2][3]

Reactivity with Electrophiles: A Tale of Attenuation and Direction

The lone pair of electrons on the nitrogen atom in aniline makes the aromatic ring highly activated towards electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. The N-(2,2,2-trifluoroethyl) group, however, introduces a strong -I (inductive) effect, which significantly withdraws electron density from the nitrogen and, consequently, from the aromatic ring. This deactivation makes this compound less reactive towards electrophiles than aniline itself. Nevertheless, the nitrogen lone pair can still participate in resonance, directing electrophiles to the ortho and para positions.

Halogenation: Controlled Monosubstitution

The high reactivity of aniline often leads to polyhalogenation. The reduced nucleophilicity of the aromatic ring in this compound allows for more controlled monohalogenation, typically favoring the para position due to steric hindrance from the N-trifluoroethyl group at the ortho positions.

Table 1: Predicted Reactivity in Halogenation

| Halogenating Agent | Expected Major Product | Expected Yield |

| Br₂ in Acetic Acid | 4-Bromo-N-(2,2,2-trifluoroethyl)aniline | Moderate to High |

| N-Bromosuccinimide (NBS) in DMF | 4-Bromo-N-(2,2,2-trifluoroethyl)aniline | High |

| Cl₂ in CCl₄ | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline | Moderate |

Experimental Protocol: Paras-Selective Bromination

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF dropwise to the cooled aniline solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nitration: The Challenge of the Basic Nitrogen

Nitration of anilines is often complicated by the basicity of the amino group, which can be protonated under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄). The resulting anilinium ion is strongly deactivating and a meta-director. The electron-withdrawing trifluoroethyl group reduces the basicity of the nitrogen in this compound compared to aniline, but protonation can still occur.

To achieve selective para-nitration, it is advisable to first protect the amino group through acylation, which is discussed in the nucleophilic reactivity section. However, direct nitration under milder conditions can be attempted.

Friedel-Crafts Reactions: Significant Limitations

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines, including this compound. The basic nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[4][5][6][7] This deactivation is even more pronounced in this compound due to the electron-withdrawing nature of the trifluoroethyl group.

Reactivity with Nucleophiles: The Nitrogen Center

The nitrogen atom of this compound, while less basic than that of aniline, retains a lone pair of electrons and can act as a nucleophile in various reactions.

N-Acylation: Formation of Amides

N-acylation of this compound proceeds readily with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during electrophilic aromatic substitution reactions.

Experimental Protocol: N-Acetylation

-

Dissolution: Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the N-acetylated product.

N-Alkylation: Synthesis of Tertiary Amines

The nitrogen of this compound can be further alkylated using alkyl halides to form tertiary amines. The reaction rate will be slower than that of aniline due to the reduced nucleophilicity of the nitrogen. Stronger alkylating agents or more forcing conditions may be required. The reaction of aniline with excess methyl iodide in the presence of a base like sodium carbonate leads to the formation of a quaternary ammonium salt.[8][9][10][11] A similar reaction is expected for this compound.

Spectroscopic Data

The following spectroscopic data can be used for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), ~3.9 (q, 2H, CH₂), ~3.8 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), ~129 (Ar-CH), ~124 (q, CF₃), ~118 (Ar-CH), ~113 (Ar-CH), ~45 (q, CH₂) |

| IR (neat) | ν ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600, 1500 cm⁻¹ (Ar C=C stretch), ~1300-1100 cm⁻¹ (C-F stretch) |

Conclusion

The reactivity of this compound is a nuanced interplay of the activating, ortho-, para-directing nature of the amino group and the strong deactivating inductive effect of the trifluoroethyl substituent. This results in a moderated reactivity towards electrophiles, allowing for more controlled substitutions compared to aniline. The nitrogen atom retains its nucleophilic character, readily undergoing acylation and alkylation. This unique reactivity profile makes this compound a valuable and versatile building block for the synthesis of complex fluorinated molecules in the pharmaceutical and materials science industries.

References

-

Yuan, W., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20835-20839. Available at: [Link]

-

Friedel-Crafts Alkylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Limitations of Friedel-Crafts Reactions. (n.d.). In Filo. Retrieved from [Link]

-

Limitations of Friedel-Crafts reactions. (n.d.). In University of Calgary. Retrieved from [Link]

-

A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic, (13), 1860. Available at: [Link]

-

Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

The correct order of basic strength of given aniline class 12 chemistry CBSE. (n.d.). In Vedantu. Retrieved from [Link]

-

Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry, 12(4), 293–305. Available at: [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. (2014). Synthesis, 46(10), 1319-1324. Available at: [Link]

-

Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. (n.d.). In Doubtnut. Retrieved from [Link]

-

21.4: Acidity and Basicity of Amines. (2020, August 26). In Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018). The Journal of Organic Chemistry, 83(18), 11359–11368. Available at: [Link]

-

Yuan, W., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. Available at: [Link]

-

Why does aniline not undergo Friedel-Crafts RXN? (n.d.). In Quora. Retrieved from [Link]

-

Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (2023). Current Organic Chemistry, 27(12), 999-1015. Available at: [Link]

-

The steric and electronic effects of aliphatic fluoroalkyl groups. (2018). Journal of Fluorine Chemistry, 211, 135-143. Available at: [Link]

-

Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. (2011). Tetrahedron Letters, 52(37), 4785-4788. Available at: [Link]

- Method of friedel-crafts acylation of anilides. (n.d.). In Google Patents.

-

Regioselective Nitration of N‑Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018). The Journal of Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation with Amides. (2014). The Journal of Organic Chemistry, 79(14), 6513–6524. Available at: [Link]

-

Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. (2019). Organic Chemistry Frontiers. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Molecules, 27(5), 1643. Available at: [Link]

-

Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. (2018). The Journal of Organic Chemistry. Available at: [Link]

-

Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. (2000). International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Available at: [Link]

-

7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups. (n.d.). In Chemical Bonding and Organic Chemistry. Retrieved from [Link]

-

Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. (n.d.). In Vedantu. Retrieved from [Link]

-

Write the reaction s of the final alkylation product of aniline with excess of methyl iodide in the presence. (2019, November 24). In Brainly.in. Retrieved from [Link]

-

Basicity of Anilines. (2017, March 13). In YouTube. Retrieved from [Link]

-

Correlation between hardness and basicity (pKa) of substituted anilines. (2009). Trade Science Inc.. Available at: [Link]

-

Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. (2021, November 1). In YouTube. Retrieved from [Link]

-

2-(Trifluoromethyl)aniline. (n.d.). In PubChem. Retrieved from [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). In YouTube. Retrieved from [Link]

-

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline. (n.d.). In PubChemLite. Retrieved from [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

N-[1-Anilino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide. (n.d.). In SpectraBase. Retrieved from [Link]

-

Bissell, E. R., & Swansiger, R. W. (1978). Synthesis of some trifluoroethyl-substituted derivatives of aniline. Journal of Fluorine Chemistry. Available at: [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (n.d.). In Sci-Hub. Retrieved from [Link]

-

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline. (n.d.). In PubChemLite. Retrieved from [Link]

-

Development and novel applications of halogenating agents. (2018). In ThinkIR. Retrieved from [Link]

-

Trifluoroethylation reactions of secondary amines. (2017). Nature Communications, 8(1), 1-7. Available at: [Link]

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). Molecules, 28(9), 3757. Available at: [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). In ResearchGate. Retrieved from [Link]

-

Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. (2014). Chemistry–A European Journal, 20(8), 2311-2317. Available at: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). In ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. scienceopen.com [scienceopen.com]

- 8. doubtnut.com [doubtnut.com]

- 9. Write reactions of the final alkylation product of class 12 chemistry CBSE [vedantu.com]

- 10. brainly.in [brainly.in]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of N-(2,2,2-Trifluoroethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2,2,2-Trifluoroethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document leverages fundamental physicochemical principles and expert analysis to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of thermodynamic solubility, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction: The Significance of this compound

This compound is a critical building block in modern organic synthesis. The incorporation of the trifluoroethyl group into the aniline scaffold imparts unique properties to the resulting molecules. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound, all of which are highly desirable attributes in the design of novel pharmaceuticals and agrochemicals.[1][2] A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction conditions, the efficiency of crystallization processes, and the feasibility of various analytical techniques.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₈H₈F₃N | [4] |

| Molecular Weight | 175.15 g/mol | [4] |

| Boiling Point | Estimated: ~185-195 °C | Rationale: Similar to 3-(Trifluoromethyl)aniline (187-188 °C).[5] |

| Melting Point | Not available | |

| LogP (Octanol-Water Partition Coefficient) | 2.73 | [4] |

| Polar Surface Area (PSA) | 12.03 Ų | [4] |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | |

| Hydrogen Bond Acceptor Count | 1 (from the nitrogen atom) |

The LogP value of 2.73 indicates that this compound is a moderately lipophilic compound, suggesting a preference for organic solvents over water.[6] The presence of the trifluoromethyl group significantly increases lipophilicity compared to aniline.[7] The single hydrogen bond donor and acceptor sites on the amine group allow for interactions with protic and polar apathetic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties of this compound, a qualitative solubility profile can be predicted. The following table provides an expert assessment of its expected solubility in a range of common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar C-N and C-F bonds. The moderate polarity of this compound aligns well with these solvents. |

| Non-Polar Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl group of the solute through π-π stacking. |

| Non-Polar Aliphatic | Hexane | Low | The significant difference in polarity between the moderately polar solute and the non-polar solvent will limit solubility. |

Experimental Determination of Thermodynamic Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7] This section provides a detailed, self-validating protocol for this procedure.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of choice at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter and filter the solution into a clean vial to remove any undissolved solid.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC-UV method for the quantification of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion